
N-(Methylsulfonyl)tryptophan
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Overview
Description
N-(Methylsulfonyl)tryptophan is a derivative of the amino acid tryptophan, which is known for its indole ring structure. This compound is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom of the tryptophan molecule. Tryptophan itself is an essential amino acid that plays a crucial role in various biological processes, including the synthesis of serotonin and melatonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylsulfonyl)tryptophan typically involves the reaction of tryptophan with a methylsulfonylating agent. One common method is the reaction of tryptophan with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-(Methylsulfonyl)tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Methylthio-tryptophan.
Substitution: Halogenated or nitrated tryptophan derivatives.
Scientific Research Applications
N-(Methylsulfonyl)tryptophan has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its role in protein modification and interaction with other biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating serotonin pathways.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(Methylsulfonyl)tryptophan involves its interaction with various molecular targets, primarily through its indole ring. The compound can bind to receptors or enzymes that recognize tryptophan or its derivatives. The methylsulfonyl group may enhance the compound’s binding affinity or alter its metabolic stability, leading to different biological effects.
Comparison with Similar Compounds
N-Acetyltryptophan: Another derivative of tryptophan with an acetyl group instead of a methylsulfonyl group.
5-Hydroxytryptophan: A hydroxylated form of tryptophan that is a precursor to serotonin.
Tryptophan Methyl Ester: A methyl ester derivative of tryptophan.
Uniqueness: N-(Methylsulfonyl)tryptophan is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-(Methylsulfonyl)tryptophan (MST) is a derivative of the essential amino acid tryptophan, notable for its biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of MST, including its mechanisms of action, effects on various biological systems, and potential clinical implications.
Chemical Structure and Properties
This compound is characterized by the addition of a methylsulfonyl group to the indole ring of tryptophan. This modification can influence its solubility, stability, and interaction with biological targets. The chemical structure can be represented as follows:
Mechanisms of Biological Activity
MST exhibits several biological activities that may be attributed to its role in tryptophan metabolism and its influence on various biochemical pathways:
- Kynurenine Pathway Modulation : MST may influence the kynurenine pathway, which is crucial for tryptophan metabolism. This pathway produces several metabolites, including kynurenic acid and quinolinic acid, which have neuroprotective and neurotoxic properties respectively. The balance between these metabolites can affect neurological health and disease states .
- Immunomodulatory Effects : Tryptophan and its derivatives, including MST, play significant roles in immune regulation. They can modulate T-cell responses, potentially leading to enhanced immune tolerance or suppression in pathological conditions such as cancer . MST's impact on immune cells could provide insights into its therapeutic potential for autoimmune diseases or cancer immunotherapy.
- Antioxidant Properties : Preliminary studies suggest that MST may possess antioxidant properties, which could protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
In Vitro Studies
- Cell Viability and Proliferation : Research has demonstrated that MST can affect the viability of various cell lines. For instance, peptide dendrimers functionalized with tryptophan derivatives showed selective toxicity towards glioblastoma cells while preserving normal astrocyte viability . Such findings suggest that MST could be explored for targeted cancer therapies.
- Inflammatory Response Modulation : In macrophage cultures, supplementation with tryptophan or its derivatives has been shown to attenuate inflammatory responses. This effect is mediated through the modulation of pro-inflammatory cytokine production . MST's role in this context remains to be fully elucidated but suggests potential anti-inflammatory applications.
In Vivo Studies
Case Studies
- Case Study on Tryptophan Derivatives in Cancer Therapy : A study involving patients with glioblastoma multiforme (GBM) treated with tryptophan derivatives showed improved survival rates compared to controls. The mechanism was attributed to enhanced immune response facilitated by altered metabolite profiles in the kynurenine pathway .
- Case Study on Immunomodulation : In a clinical trial assessing the effects of dietary tryptophan supplementation on autoimmune conditions, participants exhibited reduced markers of inflammation and improved clinical outcomes. While direct studies on MST are lacking, these findings highlight the importance of tryptophan metabolism in immune regulation .
Data Summary
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-(methanesulfonamido)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-19(17,18)14-11(12(15)16)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,11,13-14H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHJFKDUNYLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.